molecular formula C15H14N2O B2862855 2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine CAS No. 365213-32-7

2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine

Cat. No.: B2862855
CAS No.: 365213-32-7
M. Wt: 238.29
InChI Key: NMWAPJFAOYBCIU-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine (CAS: 576081-98-6) is an imidazo[1,2-a]pyridine derivative characterized by a methoxy group at the para position of the phenyl ring and a methyl group at the 6-position of the imidazo[1,2-a]pyridine core. This compound is synthesized via iodine-promoted cyclization in aqueous media, yielding 70% as a pale yellow solid with a melting point of 178–180°C . Its structure is confirmed by $^1$H NMR, $^{13}$C NMR, and HRMS analysis.

Properties

IUPAC Name

2-(4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-11-3-8-15-16-14(10-17(15)9-11)12-4-6-13(18-2)7-5-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWAPJFAOYBCIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalyst- and Solvent-Free Grinding Method

A pioneering solvent- and catalyst-free approach was developed by Zhu et al. for synthesizing imidazo[1,2-a]pyridines via mechanochemical grinding. The method involves reacting α-bromoacetophenone derivatives with 2-amino-5-methylpyridine under ambient conditions. For 2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine (Table 1, Entry 5), equimolar quantities of 4-methoxy-α-bromoacetophenone and 2-amino-5-methylpyridine were ground in a mortar for 20 minutes, yielding 94% of the product.

Key Advantages :

  • Eco-friendly : Eliminates solvents and catalysts.
  • Rapid : Completion within 20 minutes.
  • High yield : ≥90% for most substrates.

Mechanistic Insight :
The reaction proceeds via nucleophilic substitution, where the α-bromo ketone reacts with the amino group of 2-amino-5-methylpyridine, followed by cyclodehydration. Grinding enhances molecular collisions, accelerating the reaction without external heating.

Copper-Catalyzed C–H Functionalization in Ionic Liquids

Kumar et al. reported a microwave-assisted, copper-catalyzed method for synthesizing 2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine (Compound 4o). The protocol employs Cu(OTf)₂ (20 mol%) in [bmim]BF₄ ionic liquid, combining acetophenone derivatives with O-tosylhydroxylamine and pyridin-2(1H)-ones under microwave irradiation (110°C, 10 minutes).

Reaction Conditions :

  • Substrates : 4-methoxyacetophenone, 2-amino-5-methylpyridine.
  • Catalyst : Cu(OTf)₂.
  • Solvent : [bmim]BF₄ ionic liquid.
  • Yield : 69%.

Notable Features :

  • Microwave acceleration : Reduces reaction time to 10 minutes.
  • Reusable ionic liquid : Enhances sustainability.

Limitations :

  • Moderate yield compared to grinding methods.
  • Requires specialized microwave equipment.

Comparative Analysis of Synthetic Methods

Method Catalyst Solvent Time Yield Scalability
Solvent-free grinding None None 20 min 94% High
Cu-catalyzed Cu(OTf)₂ [bmim]BF₄ 10 min 69% Moderate
Iodine-promoted I₂ Water/SDS 3–5 h 85%* High
Suzuki coupling Pd(PPh₃)₄ DMF 24 h N/A Low

*Projected yield based on analogous reactions.

Key Observations :

  • The grinding method offers the highest yield and scalability.
  • Copper catalysis enables rapid synthesis but requires ionic liquids.
  • Aqueous iodine methods balance eco-friendliness and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Introduction of various substituents at different positions on the imidazo[1,2-a]pyridine ring.

Scientific Research Applications

2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine has several scientific research applications:

  • Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Studied for its therapeutic potential in treating various diseases.

  • Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism depends on the specific application and biological system under study.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Comparison of Imidazo[1,2-a]pyridine Derivatives with Varying Aryl Substituents

Compound Name Substituents Yield (%) Melting Point (°C) Key Properties/Applications References
2-Phenyl-6-methylimidazo[1,2-a]pyridine Phenyl, 6-methyl 83 175–177 Baseline for electronic comparisons
2-(4-Tolyl)-6-methylimidazo[1,2-a]pyridine 4-Methylphenyl, 6-methyl 87 202–204 Enhanced lipophilicity vs. phenyl
2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine 4-Methoxyphenyl, 6-methyl 70 178–180 Electron-rich aryl group; moderate yield
2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine 4-Bromophenyl, 6-methyl 77 214–215 Halogenated analog; higher melting point

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group (electron-donating) lowers the melting point compared to bromophenyl (electron-withdrawing), likely due to reduced intermolecular halogen bonding .
  • Yield Trends : Methyl and methoxy substituents show lower yields (70–87%) compared to bromophenyl derivatives, possibly due to steric hindrance during cyclization .

Key Observations :

  • Anti-TB Activity : Fluorophenyl and p-tolyl derivatives exhibit superior potency (MIC ≤ 0.03 µM) compared to methoxyphenyl analogs, suggesting electron-withdrawing groups enhance target binding .
  • Antileishmanial Activity: Methoxyphenyl at the 2-position combined with phenyl at the 3-position (3ca) shows notable activity, highlighting the importance of substituent positioning .
Structural Analogues with Modified Cores

Table 3: Derivatives with Alternative Substituents or Core Modifications

Compound Name Substituents/Modifications Key Features References
2-(4-Methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde Nitro, aldehyde functional groups Enhanced reactivity for further derivatization
6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetic acid Acetic acid side chain Zolpidem impurity; pharmaceutical relevance
2-(Adamantan-1-yl)-6-methylimidazo[1,2-a]pyridine Bulky adamantyl group High thermal stability (m.p. 371–373°C)

Key Observations :

  • Functional Group Diversity : Nitro and aldehyde groups (e.g., DABTEI) enable covalent interactions in drug design, whereas adamantyl groups improve thermal stability .
  • Pharmaceutical Relevance : Acetic acid derivatives (e.g., zolpidem impurities) underscore the scaffold’s versatility in CNS drug development .

Biological Activity

2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine family, known for its diverse biological activities. This article focuses on the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Biological Activity Overview

Imidazo[1,2-a]pyridine derivatives have been recognized for their broad spectrum of pharmacological effects. These include:

  • Anticancer Activity : Many derivatives exhibit significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Some compounds show effectiveness against bacterial strains.
  • Neuropharmacological Effects : Certain derivatives act as acetylcholinesterase (AChE) inhibitors, which are crucial in treating neurodegenerative diseases.

The biological activity of 2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit AChE and butyrylcholinesterase (BChE), important enzymes in neurotransmitter regulation .
  • Cell Cycle Arrest : Some studies indicate that imidazo[1,2-a]pyridine derivatives can induce G2/M phase arrest in cancer cells, leading to apoptosis .
  • Binding Affinity : Molecular docking studies suggest that these compounds bind effectively to target proteins involved in cell proliferation and survival pathways .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of 2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine. For instance:

  • Cytotoxicity Assays : The compound was tested against various cancer cell lines using MTT assays, showing submicromolar IC50 values (inhibitory concentration) ranging from 0.5 µM to 4.0 µM across different cell types .
  • Mechanistic Studies : The compound induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, indicating its role in promoting programmed cell death in cancer cells .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

  • Bacterial Inhibition : In vitro tests revealed that 2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined to be effective against strains such as Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition Studies

The inhibition of AChE and BChE is particularly noteworthy:

  • IC50 Values : The compound displayed an IC50 value of 79 µM for AChE inhibition and 65 µM for BChE inhibition, suggesting a selective inhibitory profile that could be beneficial for treating conditions like Alzheimer's disease .

Data Table of Biological Activities

Activity TypeTargetIC50 ValueReference
AnticancerVarious Cancer Cell Lines0.5 - 4.0 µM
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AChE InhibitionAcetylcholinesterase79 µM
BChE InhibitionButyrylcholinesterase65 µM

Case Study 1: Anticancer Efficacy

In a study evaluating the efficacy of various imidazo[1,2-a]pyridine derivatives, including 2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine, researchers found that this compound significantly inhibited the proliferation of HCT116 colon cancer cells. The mechanism involved G2/M phase arrest and increased apoptosis markers such as cleaved PARP and caspase-3 activation.

Case Study 2: Neuroprotective Potential

Another study focused on the neuroprotective effects of imidazo[1,2-a]pyridine derivatives. The results indicated that 2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine effectively reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests potential applications in neurodegenerative diseases.

Q & A

Q. What are the common synthetic routes for 2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine, and how can reaction yields be optimized?

The compound is typically synthesized via multi-step reactions starting from 2-aminopyridine derivatives and α-halo ketones. A common approach involves condensation under controlled conditions (e.g., phosphorus oxychloride/DMF for formylation) followed by purification using column chromatography (e.g., cyclohexane/ethyl acetate gradients). Yields (68–90%) depend on optimizing solvent polarity, temperature, and reaction time . Monitoring intermediates via HPLC or NMR ensures structural fidelity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Assigns substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 7.0–8.4 ppm) .
  • X-ray crystallography : Resolves coplanarity of fused rings (e.g., dihedral angles between imidazo[1,2-a]pyridine and methoxyphenyl groups: ~34°) and hydrogen-bonding networks (e.g., C–H⋯O/N interactions) .
  • Mass spectrometry : Confirms molecular weight (e.g., [M+1]⁺ at m/z 298.09) .

Q. What biological activities have been reported for imidazo[1,2-a]pyridine derivatives, and how does this compound compare?

Imidazo[1,2-a]pyridines exhibit antitumor, antimicrobial, and kinase-inhibitory activities. This derivative’s 4-methoxyphenyl group enhances solubility and target affinity compared to analogs like 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine, which lacks polar substituents. Preliminary studies suggest interactions with enzymes or receptors via π-π stacking and hydrogen bonding .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across similar imidazo[1,2-a]pyridines?

Discrepancies often arise from assay conditions (e.g., cell lines, concentration ranges) or structural variations (e.g., nitro vs. methoxy groups). Meta-analyses comparing substituent effects (e.g., 3-nitro vs. 3-carbaldehyde groups) and dose-response curves can clarify structure-activity relationships (SAR). Cross-referencing crystallographic data (e.g., dihedral angles ) with computational docking studies improves mechanistic insights .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

  • Molecular docking : Identifies binding poses in kinase pockets (e.g., using AutoDock Vina with PDB structures).
  • Molecular dynamics (MD) simulations : Assesses stability of ligand-receptor complexes (e.g., 100-ns trajectories in GROMACS).
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. How can regioselectivity challenges in derivatization be addressed?

Selective functionalization at the 3-position is achievable via Vilsmeier-Haack formylation (POCl3/DMF), while protecting groups (e.g., Boc) prevent unwanted side reactions. For example, sodium borohydride reduces Schiff bases to secondary amines without altering the imidazo[1,2-a]pyridine core .

Q. What role do methoxy and methyl substituents play in modulating bioavailability?

Methoxy groups improve solubility (via H-bonding) and metabolic stability, while methyl groups enhance lipophilicity and membrane permeability. Comparative studies show that 4-methoxyphenyl analogs exhibit higher plasma half-lives than halogenated derivatives (e.g., 4-chlorophenyl) .

Q. What are the key challenges in crystallizing this compound, and how are they mitigated?

Polymorphism and solvent inclusion are common. Slow evaporation from methanol/CH2Cl2 (9:1) yields diffraction-quality crystals. Hydrogen-bonding networks (e.g., C15–H15A⋯O3 ) stabilize the lattice, while cryocooling (100 K) reduces thermal motion during data collection.

Methodological Guidance

Designing a SAR study for novel derivatives:

  • Step 1 : Synthesize analogs with varied substituents (e.g., -NO2, -CF3, -COOH) at positions 2, 3, and 6.
  • Step 2 : Screen against target enzymes (e.g., kinases) using fluorescence polarization assays.
  • Step 3 : Correlate activity with steric/electronic parameters (e.g., ClogP, polar surface area) .

Optimizing purification for scale-up:
Use preparative HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA). For >90% purity, recrystallize from ethanol/water mixtures .

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